molecular formula C8H9ClN2O3 B3299368 Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate CAS No. 89981-35-1

Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate

Cat. No.: B3299368
CAS No.: 89981-35-1
M. Wt: 216.62 g/mol
InChI Key: SFUKDHLFGOMRIG-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with urea and a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 5-position of the pyrimidine ring. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxyl group at the 6-position can be oxidized to a ketone or reduced to a methylene group.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

  • Substituted pyrimidines
  • Oxidized or reduced derivatives
  • Carboxylic acids from ester hydrolysis

Scientific Research Applications

Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The chlorine and hydroxyl groups play crucial roles in binding to active sites or receptors, thereby modulating biological activity. The compound’s structure allows it to interact with various molecular targets, including enzymes involved in nucleotide synthesis and metabolism .

Comparison with Similar Compounds

    Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate: Lacks the hydroxyl group at the 6-position, which may affect its reactivity and biological activity.

    Ethyl 6-hydroxy-2-methylpyrimidine-4-carboxylate: Lacks the chlorine atom at the 5-position, influencing its substitution reactions.

    Ethyl 5-chloro-6-methoxy-2-methylpyrimidine-4-carboxylate:

Uniqueness: Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity and biological activity. This combination allows for versatile chemical modifications and a broad range of applications in various fields .

Properties

IUPAC Name

ethyl 5-chloro-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6-5(9)7(12)11-4(2)10-6/h3H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUKDHLFGOMRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate
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Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate
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Reactant of Route 5
Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate
Reactant of Route 6
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Ethyl 5-chloro-6-hydroxy-2-methylpyrimidine-4-carboxylate

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